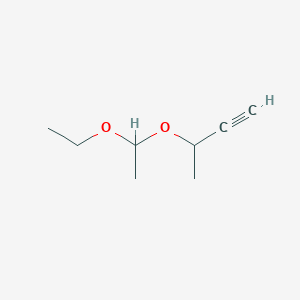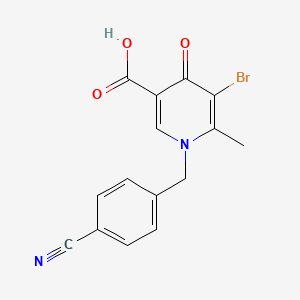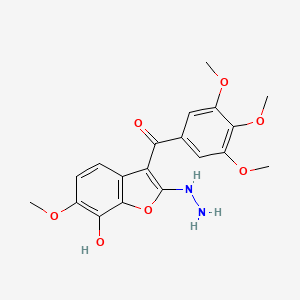
Triethylsilyl phenylacetylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylsilyl phenylacetylene is an organosilicon compound with the molecular formula C14H20Si. It is a derivative of silane, where the silicon atom is bonded to a phenylethynyl group and three ethyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethylsilyl phenylacetylene can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with triethylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like tetrahydrofuran (THF) to facilitate the process.
Industrial Production Methods
In industrial settings, the production of phenylethynyltriethylsilane often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Triethylsilyl phenylacetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert phenylethynyltriethylsilane to simpler silanes.
Substitution: The phenylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Triethylsilyl phenylacetylene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is utilized in the production of high-performance materials, such as silicone polymers and resins.
Wirkmechanismus
The mechanism of action of phenylethynyltriethylsilane involves its ability to form stable bonds with various substrates. The phenylethynyl group provides a reactive site for further chemical modifications, while the triethylsilane moiety enhances the compound’s stability and solubility. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylethynyltrimethylsilane: Similar structure but with three methyl groups instead of ethyl groups.
Phenylethynyltriphenylsilane: Contains three phenyl groups instead of ethyl groups.
Phenylethynyltriisopropylsilane: Features three isopropyl groups instead of ethyl groups.
Uniqueness
Triethylsilyl phenylacetylene is unique due to its specific combination of phenylethynyl and triethylsilane groups, which confer distinct chemical properties. The ethyl groups provide a balance between steric hindrance and reactivity, making it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H20Si |
|---|---|
Molekulargewicht |
216.39 g/mol |
IUPAC-Name |
triethyl(2-phenylethynyl)silane |
InChI |
InChI=1S/C14H20Si/c1-4-15(5-2,6-3)13-12-14-10-8-7-9-11-14/h7-11H,4-6H2,1-3H3 |
InChI-Schlüssel |
KQSHVSCLGYGMDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[ethoxy(oxo)acetyl]-5-methylisoxazole-3-carboxylate](/img/structure/B8322637.png)
![1-[1-(Hydroxymethyl)-2-hydroxyethoxymethyl]-5-(1-azido-2-chloroethyl)uracil](/img/structure/B8322653.png)




![Biphenyl-4-carboxylicacid {2-[4-(2-chloro-4-fluoro-benzoyl)-piperazin-1-yl]-2-oxo-ethyl}-amide](/img/structure/B8322689.png)




![N-{3-amino-4-[(cyclopropylmethyl)amino]phenyl}acetamide](/img/structure/B8322741.png)
